molecular formula C5H5FN2O2S B6604031 5-methylpyrazine-2-sulfonyl fluoride CAS No. 2229561-18-4

5-methylpyrazine-2-sulfonyl fluoride

Cat. No.: B6604031
CAS No.: 2229561-18-4
M. Wt: 176.17 g/mol
InChI Key: WQLBOWPNQCFFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyrazine-2-sulfonyl fluoride is a chemical reagent designed for research applications in chemical biology and medicinal chemistry. As a sulfonyl fluoride, it functions as an electrophilic warhead in the development of Targeted Covalent Inhibitors (TCIs) . This class of compounds is known to covalently modify various nucleophilic amino acid residues in protein binding sites, including serine, threonine, lysine, tyrosine, and histidine, thereby enabling the targeting of a broader range of proteins compared to traditional cysteine-reactive probes . The compound is intended for use in expanding the druggable proteome by engaging targets previously considered challenging. Its utility stems from the privileged balance of reactivity and stability offered by the sulfonyl fluoride group, which allows for specific labeling of proteins in a context-dependent manner . Researchers can leverage this reagent for mapping enzyme active sites, profiling serine hydrolases, and creating activity-based protein profiling (ABPP) probes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methylpyrazine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLBOWPNQCFFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

From 2 Amino 5 Methylpyrazine Via Diazotization:this is Perhaps the Most Direct Conceptual Route.

Step 1: Start with 2-amino-5-methylpyrazine.

Step 2: Perform a diazotization reaction using a nitrite source (e.g., NaNO2) in an acidic medium to generate the corresponding pyrazine (B50134) diazonium salt in situ.

Step 3: Subject the diazonium salt to a copper-catalyzed fluorosulfonylation, analogous to the Sandmeyer-type reaction conditions reported by Liu and Chen. ccspublishing.org.cn This would involve reacting the salt with an SO2 source like DABSO and a fluoride (B91410) source like KHF2 to install the -SO2F group.

From a Halogenated 5 Methylpyrazine Intermediate:this Approach Leverages Palladium Catalyzed Cross Coupling Chemistry.

Step 1: Synthesize a halogenated precursor, such as 2-chloro-5-methylpyrazine or 2-bromo-5-methylpyrazine. 2-Chloro-5-methylpyrazine can be prepared from 2-methylpyrazine. google.com

Step 2: Employ a palladium-catalyzed sulfonylation reaction, similar to the method developed by the Willis group. rhhz.netmdpi.com This would involve coupling the halopyrazine with DABSO, followed by in situ oxidation and fluorination with a reagent like NFSI to form the target sulfonyl fluoride (B91410).

From 5 Methylpyrazine 2 Carboxylic Acid Via a Sulfonyl Chloride:this Strategy Follows a More Traditional, Multi Step Pathway.

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity in Detail

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a powerful click chemistry transformation characterized by the substitution of a fluorine atom attached to a hexavalent sulfur center with a nucleophile. acs.orgacs.org This reaction has gained significant traction in various fields, including drug discovery and chemical biology, due to the unique reactivity profile of sulfonyl fluorides (R-SO₂F) and related S(VI)-F compounds. researchgate.netnih.gov The S-F bond is notably stable under many physiological conditions, including resistance to oxidation, reduction, and hydrolysis, yet it can be selectively activated for nucleophilic substitution. acs.orgnih.govnih.gov This latent reactivity allows for exceptional chemoselectivity and orthogonality, which are crucial for biological applications. nih.gov

Mechanisms of Nucleophilic Addition and Fluoride Elimination

The mechanism of the SuFEx reaction can be understood as a nucleophilic substitution at the sulfur atom. nih.gov For amine nucleophiles, the reaction is proposed to proceed through an SN2-type mechanism. nih.gov The reaction begins with the formation of a weakly-bound pre-complex between the sulfonyl fluoride and the nucleophile. nih.gov This is followed by a transition state leading to a post-complex where the newly formed bond and the departing fluoride ion are present. nih.gov Finally, the fluoride ion dissociates to yield the final product. nih.gov

For phenolate (B1203915) anions, an addition-elimination mechanism has been proposed, which involves very low energy barriers and early transition states. nih.govacs.org The high reactivity of phenolate anions may favor a different mechanistic pathway compared to less potent nucleophiles. nih.govacs.org The reactivity in SuFEx is largely driven by the stabilization of the fluoride leaving group during the covalent reaction at protein sites. researchgate.net Catalysts such as tertiary amine bases can significantly lower the reaction barrier by coordinating to the nucleophile. acs.org

Chemoselectivity and Orthogonal Reactivity of the S-F Bond

A key feature of sulfonyl fluorides is the chemoselectivity and orthogonal reactivity of the S-F bond. nih.gov The S(VI)-F bond is remarkably stable towards many nucleophiles, including water, yet exhibits high reactivity towards specific nucleophiles like phenols (either silyl (B83357) protected or unprotected) and certain amines. nih.gov This allows for selective reactions in complex chemical environments. nih.gov

The SO₂F group can tolerate a wide range of reaction conditions, from amide and ester formation to transition-metal-catalyzed cross-couplings, without undergoing reaction. nih.gov Conversely, the SuFEx reaction itself is compatible with numerous functional groups, confirming its status as a "click reaction". nih.gov This orthogonality is critical in chemical biology, enabling the specific labeling of biomolecules in their native environment. The stability of the S(VI)-F bond ensures that the sulfonyl fluoride probe remains unreactive until it is activated by proximity to a nucleophilic residue within a protein's binding site. oup.com

The reactivity of sulfonyl fluorides can be modulated by altering the electronic properties of the aryl ring to which the sulfonyl fluoride is attached. acs.org This allows for the fine-tuning of reactivity to achieve a balance between stability and the desired reaction rate with biological nucleophiles. nih.gov

Reactivity with Diverse Biological Nucleophiles

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues within proteins, making them valuable tools for chemical biology and covalent inhibitor design. nih.govrsc.orgrsc.org This broad reactivity allows for the targeting of proteins that may lack a reactive cysteine residue, which is the primary target for many traditional covalent inhibitors. acs.orgacs.org

Sulfonyl fluorides readily react with the hydroxyl groups of serine, threonine, and tyrosine residues to form stable sulfonate esters. nih.govresearchgate.net

Serine and Threonine: The reaction with serine and threonine is well-established, with sulfonyl fluorides being widely used as inhibitors of serine proteases. nih.govrsc.org In these enzymes, the sulfonyl fluoride reacts with the active site serine to form a stable covalent adduct, thereby inactivating the enzyme. nih.gov

Tyrosine: Tyrosine residues are also effective nucleophiles for sulfonyl fluorides. acs.orgacs.org The reaction with tyrosine can be quite rapid and results in a stable adduct. acs.orgnih.gov Studies have shown that the rate of reaction with N-acetyltyrosine can be significantly faster than with N-acetyllysine. nih.gov The reactivity towards tyrosine can be predictably adjusted by modifying the electronic properties of the sulfonyl fluoride warhead. acs.org

Table 1: Reactivity of Sulfonyl Fluorides with Hydroxyl-Containing Amino Acid Residues

Amino Acid Residue Type of Adduct Stability of Adduct Key Findings
Serine Sulfonate Ester Stable Widely used as inhibitors of serine proteases. nih.govrsc.org
Threonine Sulfonate Ester Stable Targeted by sulfonyl fluoride electrophiles. nih.govrsc.org
Tyrosine Sulfonate Ester Stable Reaction rate can be modulated by electronic properties of the sulfonyl fluoride. acs.orgnih.gov

The amine-containing side chains of lysine (B10760008) and histidine are also targets for sulfonyl fluorides.

Lysine: The ε-amino group of lysine reacts with sulfonyl fluorides to form stable sulfonamides. acs.orgacs.org While the reaction with lysine is generally slower than with tyrosine, it is still a significant interaction for covalent labeling and inhibition. nih.gov

Histidine: The imidazole (B134444) side chain of histidine can also be targeted by sulfonyl fluorides. acs.orgnih.gov However, in some studies with model compounds like N-acetylhistidine, adduct formation was not observed, with only hydrolysis of the sulfonyl fluoride occurring. nih.gov The reactivity towards histidine in a protein context can be influenced by the local microenvironment, which can affect the nucleophilicity of the histidine residue. nih.gov

Table 2: Reactivity of Sulfonyl Fluorides with Amine-Containing Amino Acid Residues

Amino Acid Residue Type of Adduct Stability of Adduct Key Findings
Lysine Sulfonamide Stable Forms stable adducts, though the reaction is generally slower than with tyrosine. acs.orgacs.orgnih.gov
Histidine Sulfonamide Variable Reactivity is context-dependent and influenced by the protein microenvironment. nih.govnih.gov

The thiol group of cysteine is a highly nucleophilic residue.

Cysteine: Sulfonyl fluorides react rapidly with cysteine. acs.orgnih.gov However, the resulting thiosulfonate ester adduct is often unstable and can collapse to the corresponding sulfinic acid. nih.gov This instability makes sulfonyl fluorides generally unsuitable for achieving sustained covalent inhibition of cysteine residues. acs.orgacs.org

Table 3: Reactivity of Sulfonyl Fluorides with Thiol-Containing Amino Acid Residues

Amino Acid Residue Type of Adduct Stability of Adduct Key Findings
Cysteine Thiosulfonate Ester Unstable The adduct is prone to collapse, making it unsuitable for durable covalent inhibition. acs.orgacs.orgnih.gov

Compound Name Table

Compound Name
This compound
N-acetylcysteine
N-acetylhistidine
N-acetyllysine
N-acetyltyrosine

Other Distinct Reactivity Patterns

Beyond the well-established SuFEx chemistry, the sulfonyl fluoride functional group exhibits other notable reactivity profiles. These include a marked resistance to certain chemical transformations and the ability to undergo unusual reaction pathways leading to valuable synthetic intermediates.

A key feature that distinguishes sulfonyl fluorides (R-SO₂F) from other sulfonyl halides, particularly sulfonyl chlorides (R-SO₂Cl), is their significantly greater stability and resistance to reductive conditions. nih.govacs.org This robustness is primarily attributed to the strength of the sulfur-fluorine (S-F) bond, which is approximately 40 kcal/mol stronger than the sulfur-chlorine (S-Cl) bond in the corresponding sulfuryl halides. acs.org

The cleavage of the S-F bond is exclusively heterolytic, which makes the sulfonyl fluoride group resistant to reduction, a contrast to sulfonyl chlorides where reductive failure of the S(VI)-Cl bond to yield S(IV) species can be a competing pathway. nih.govsigmaaldrich.com This inherent stability has been noted in various contexts, including resistance to hydrolysis and thermolysis. nih.gov For instance, one study noted that a sulfonyl fluoride compound was stable at 130°C for three hours, while its chloride analog decomposed rapidly under the same conditions. nih.gov While sulfonyl chlorides can be susceptible to irreversible reduction to the corresponding sulfinic acid in the presence of water, sulfonyl fluorides are comparatively resilient. nih.gov

This resistance to reduction allows for the use of sulfonyl fluorides in a wider range of chemical environments and synthetic strategies where other sulfonyl halides would be incompatible. mdpi.comnih.gov Research into the electrochemical behavior of arenesulfonyl fluorides has been conducted, though these studies often focus on the reduction of other functionalities within the molecule, with the sulfonyl fluoride group remaining intact under many conditions. bac-lac.gc.ca The stability of the sulfonyl fluoride group is a cornerstone of its utility in chemical biology and as a stable connective hub in complex molecule synthesis. researchgate.net

In a significant departure from typical SuFEx reactivity, certain sulfonyl fluorides can undergo a defluorosulfonylation (deFS) reaction to form carbocation intermediates. A prominent example of this reactivity is observed with oxetane-3-sulfonyl fluorides. Instead of reacting with nucleophiles at the sulfur center, these compounds can lose sulfur dioxide (SO₂) and a fluoride ion (F⁻) to generate a highly reactive oxetane-3-carbocation.

This unusual reaction pathway is promoted by the structure of the oxetane (B1205548) ring, which can stabilize the resulting carbocation. The formation of this planar carbocation intermediate proceeds via an SN1-type mechanism, where the elongation of the C-S bond is a key step. The balance between the stability and reactivity of the oxetane carbocation is crucial for favoring the defluorosulfonylation pathway over the traditional SuFEx reaction.

Under mild thermal conditions (e.g., 60 °C), the oxetane sulfonyl fluoride is activated, and the generated carbocation can be trapped by a wide array of nucleophiles. This allows for the formation of diverse 3-substituted oxetanes, which are valuable motifs in medicinal chemistry.

Table 1: Scope of Nucleophiles in the Defluorosulfonylation of Oxetane Sulfonyl Fluorides
Nucleophile ClassSpecific ExampleProduct TypeReference
AminesPrimary and secondary aminesAmino-oxetanes nih.gov
AlcoholsVarious alcoholsOxetane ethers mdpi.com
N-HeterocyclesPomalidomideOxetane-substituted heterocycles enamine.net
SulfoximinesNH-sulfoximinesN-Oxetanylated sulfoximines enamine.net
PhosphonatesDialkyl phosphonatesOxetane-phosphonates enamine.net

This defluorosulfonylation reaction provides access to oxetane derivatives that may not be available through reactions with analogous carbonyl compounds, thereby creating new chemical motifs for drug discovery. enamine.net

While SuFEx chemistry is a powerful tool, the reaction of alkyl sulfonyl fluorides with certain nucleophiles like alcohols and primary amines can be challenging. To overcome this, a novel activation strategy known as intramolecular chalcogen bonding activated SuFEx (S-SuFEx) has been developed.

This approach utilizes alkyl sulfonyl fluorides that have a sulfur atom positioned at the γ-position relative to the sulfonyl fluoride group. This strategically placed sulfur atom can participate in an intramolecular chalcogen bond, a non-bonding 1,5-interaction between the γ-sulfur and an oxygen atom of the sulfonyl fluoride group (1,5-S···O). This interaction enhances the electrophilicity of the sulfur(VI) center, thereby activating it for nucleophilic attack.

The S-SuFEx strategy has been shown to dramatically improve the efficiency of the SuFEx reaction, allowing for smooth reactions with phenols, alcohols, and amines with high yields. sigmaaldrich.com This activation occurs under mild conditions and avoids the need for pre-activation of substrates (e.g., as silyl ethers) or the use of stoichiometric activators. nih.gov The enhanced reactivity is demonstrated by the significantly higher conversion rates of chalcogen-bond-activated sulfonyl fluorides compared to their non-activated counterparts or even sulfuryl fluoride (SO₂F₂). sigmaaldrich.com

Table 2: Enhanced Reactivity in Intramolecular Chalcogen Bonding Activated SuFEx (S-SuFEx)
Sulfonyl Fluoride TypeActivating FeatureReaction with Phenol (B47542) (2h)YieldReference
Alkyl Sulfonyl Fluoride (with γ-S)Intramolecular Chalcogen Bond (1,5-S···O)Smooth reaction at room temperatureExcellent sigmaaldrich.combac-lac.gc.ca
Alkyl Sulfonyl Fluoride (oxidized to sulfone)Chalcogen bond hinderedSignificantly reduced reactivityLow bac-lac.gc.ca
Sulfuryl Fluoride (SO₂F₂)N/ALower reactivity compared to S-SuFExModerate sigmaaldrich.com

The S-SuFEx hubs can be synthesized via a thiol-ene reaction between thiols and ethenesulfonyl fluoride (ESF). This methodology has significant potential for applications in materials science, such as covalently linking organic compounds to inorganic surfaces. bac-lac.gc.caacs.org

Applications of 5 Methylpyrazine 2 Sulfonyl Fluoride in Chemical Biology and Advanced Drug Discovery Research

Development and Utilization of Sulfonyl Fluoride (B91410) Chemical Probes

Aryl sulfonyl fluorides are recognized as privileged electrophilic warheads in chemical biology. Unlike more traditional electrophiles that primarily target cysteine, sulfonyl fluorides exhibit a unique reactivity profile, enabling them to covalently modify a wider range of nucleophilic amino acid residues. This versatility has led to their widespread adoption as chemical probes for exploring complex biological systems. These probes are generally stable in aqueous environments but can be activated within the specific microenvironment of a protein binding pocket, leading to highly specific covalent modification.

Sulfonyl fluoride-based probes are powerful tools for interrogating the structure and function of proteins. By covalently modifying specific amino acid residues, these probes can be used to map the binding sites of enzymes, receptors, and other proteins of interest. For instance, the covalent modification of a residue within a catalytic site can lead to irreversible inhibition, thereby confirming the residue's functional importance.

Structural analysis of proteins modified by sulfonyl fluoride probes has provided significant insights into the requirements for reactivity. Studies have shown that the local protein microenvironment plays a crucial role in activating the sulfonyl fluoride warhead for reaction with a nearby nucleophilic residue. For example, reactive tyrosine residues are often found in proximity to basic amino acids like lysine (B10760008) or arginine, which are thought to facilitate the deprotonation of the tyrosine's hydroxyl group, enhancing its nucleophilicity. Similarly, reactive lysines are frequently located near acidic residues such as glutamate (B1630785) or aspartate. This context-dependent reactivity makes sulfonyl fluoride probes highly specific reporters of unique structural and functional sites within the proteome.

The defining feature of sulfonyl fluoride probes is their ability to engage in targeted covalent modification through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". This reaction allows for the site-specific and stable labeling of a diverse set of nucleophilic amino acid side chains, significantly expanding the scope of covalent targeting beyond cysteine.

The SuFEx warhead can react with a variety of residues depending on the specific context of the protein binding site. This broad targeting capability is a major advantage, as many protein binding sites lack an accessible cysteine residue, rendering them "undruggable" by traditional covalent inhibitors. The ability to covalently bind to these alternative residues opens up new avenues for modulating protein function and developing novel therapeutics.

Target Amino Acid ResidueSignificance in Covalent Modification
TyrosineFrequently targeted by sulfonyl fluorides, often located at protein-protein interfaces. Reactivity is enhanced by nearby basic residues.
LysineA common target in ATP-binding sites and other pockets. Reactivity is often facilitated by adjacent acidic residues.
SerineThe classic target of sulfonyl fluorides, particularly the catalytic serine in serine proteases and hydrolases.
HistidineA demonstrated target for sulfonyl fluorides, expanding the range of druggable nucleophiles.
ThreonineCan be targeted by sulfonyl fluoride probes in a context-dependent manner.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function directly in native biological systems. Sulfonyl fluoride probes are well-suited for ABPP applications. When equipped with a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry), these probes can covalently label active enzymes in complex proteomes, allowing for their subsequent enrichment and identification by mass spectrometry.

For example, alkyne-tagged sulfonyl fluoride probes have been successfully used to profile active serine proteases and other hydrolases from cell lysates. The probe's reactivity is dependent on the functional state of the enzyme, making it a tool for assessing catalytic activity rather than just protein abundance. This approach has been instrumental in identifying new targets for drug discovery and in understanding the functional roles of enzymes in various cellular processes.

Affinity labeling, a technique where a reactive molecule is directed to a specific binding site by a recognition moiety, was one of the earliest applications of sulfonyl fluorides in chemical biology. By incorporating a sulfonyl fluoride into a molecule that reversibly binds to a specific protein, researchers can create a probe that covalently and irreversibly labels that protein.

A classic example of this is 5′-fluorosulfonylbenzoyl-5′-adenosine (FSBA), an ATP analog where the triphosphate group is replaced by a sulfonyl fluoride. This molecule was designed to target the ATP binding sites of kinases and dehydrogenases, covalently modifying a conserved lysine residue. This strategy allows for the specific labeling and subsequent analysis of target proteins, facilitating studies on target engagement and occupancy in complex biological samples.

Role in Drug Discovery Research Paradigms

The unique properties of the sulfonyl fluoride warhead have positioned it as a critical tool in modern drug discovery, particularly in the development of targeted covalent inhibitors. The ability to target residues other than cysteine addresses a major limitation in covalent drug design, significantly expanding the "druggable" proteome.

A key advantage of sulfonyl fluorides in drug design is that their reactivity can be finely tuned. The electrophilicity of the sulfur atom is influenced by the electronics of the attached aryl ring. By modifying the substituents on the ring, medicinal chemists can adjust the warhead's reactivity to achieve a "Goldilocks" balance—reactive enough to covalently bind its intended target within a specific binding pocket, yet stable enough to avoid off-target reactions and maintain good metabolic stability.

This tunable reactivity allows for the design of highly selective covalent inhibitors. The inhibitor's binding affinity is first optimized through its reversible recognition elements. The sulfonyl fluoride warhead is then positioned to react with a nearby nucleophilic residue, converting a reversible binder into a potent, irreversible inhibitor. This strategy has been successfully applied to develop covalent inhibitors for a range of challenging targets, including kinases and protein-protein interactions (PPIs). The prolonged pharmacodynamic effect and potential for increased selectivity make covalent inhibitors based on sulfonyl fluoride chemistry an attractive paradigm in contemporary drug discovery.

Integration into Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is an established strategy for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.govdtu.dk The compound 5-methylpyrazine-2-sulfonyl fluoride is well-suited for integration into FBDD campaigns, primarily due to its sulfonyl fluoride group acting as a reactive, or covalent, fragment.

Unlike traditional FBDD which focuses on non-covalent interactions, using fragments with latent electrophiles like sulfonyl fluorides allows for the formation of a covalent bond with the target protein. This offers a method to identify ligands that can interact with less-defined binding pockets. Research has demonstrated that libraries of sulfonyl fluoride-containing fragments can be screened against protein targets to identify novel covalent ligands that bind to amino acid residues "beyond-cysteine," such as tyrosine and lysine. nih.gov

The screening process for these fluorinated fragments often employs ¹⁹F-NMR spectroscopy. dtu.dkmdpi.com Because fluorine is not naturally present in biological systems, ¹⁹F-NMR provides a sensitive and clean background for detecting fragment binding. mdpi.com A typical screening experiment involves comparing the ¹⁹F-NMR spectrum of the fragment in the absence and presence of the target protein; a change in the fluorine signal, such as broadening or disappearance, indicates binding.

The 5-methylpyrazine core of the molecule serves as a versatile scaffold. It provides a defined three-dimensional shape and chemical vectors that can be systematically modified or "grown" to improve binding affinity and selectivity once an initial fragment hit is identified.

Table 1: Research Findings in Sulfonyl Fluoride-Based FBDD

Finding/TechniqueDescriptionSignificanceSource Index
Reactive Fragment ScreeningScreening of a library of 352 sulfonyl fluoride (SF) fragments against three different protein targets.Identified covalent hits for two of the three proteins, demonstrating the utility of SF fragments in finding novel covalent ligands beyond traditional cysteine-targeting electrophiles. nih.gov
¹⁹F-NMR ScreeningFluorine-containing fragment libraries are screened against targets, with binding detected by changes in the ¹⁹F-NMR signal.Provides a highly sensitive and efficient method for hit identification due to the absence of background fluorine signals in biological systems. It can confirm binding and guide hit validation. dtu.dkmdpi.com
Hit ValidationInitial hits from ¹⁹F-NMR screens are often validated using orthogonal methods like ¹H-NMR or mass spectrometry to confirm binding and rule out false positives.Ensures the reliability of the initial screening hits before committing resources to downstream optimization. In one study, two-thirds of initial ¹⁹F-NMR hits were validated. dtu.dk

Late-Stage Functionalization of Complex Biomolecules and Drug Candidates

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that involves modifying a complex molecule, such as a natural product or a drug candidate, in the final steps of its synthesis. nih.govnih.gov This approach is highly efficient as it avoids the need to carry a functional handle through a lengthy synthetic sequence. The sulfonyl fluoride group is an ideal tool for LSF due to its SuFEx reactivity.

The this compound can be used as a reagent to install the methylpyrazinyl-sulfonyl group onto a complex molecule containing a suitable nucleophile, such as a phenol (B47542) or an amine. Conversely, the sulfonyl fluoride moiety itself can be introduced onto a drug candidate to serve as a reactive handle for subsequent bioconjugation.

A key application of this chemistry is the site-specific modification of proteins and peptides. While sulfonyl fluorides are generally inert, their reactivity can be triggered by the specific microenvironment of a protein binding pocket. nih.gov This allows for the selective modification of nucleophilic amino acid residues. For example, researchers have developed methods for the selective derivatization of tyrosine residues in peptides by using a specific catalyst that selectively deprotonates the tyrosine hydroxyl group, enabling its reaction with a sulfonyl fluoride. nih.gov This precision allows for the installation of probes or other functional groups onto complex biomolecules.

Inverse Drug Discovery Platform Applications

Inverse drug discovery turns the traditional screening paradigm on its head. Instead of screening a library of compounds against a single protein target, a single reactive probe is screened against the entire proteome of a cell or cell lysate to identify which proteins it interacts with. nih.govscripps.edu This approach is particularly useful for identifying novel drug targets and for understanding the off-target effects of drug candidates. nih.gov

Aryl sulfonyl fluorides, including structures like this compound, are excellent candidates for this strategy. They act as latent electrophiles that are relatively unreactive in the cellular milieu but can be "activated" upon binding to a protein. nih.govscripps.edu This activation is thought to result from the specific positioning of amino acid side chains within the binding pocket, which facilitates the SuFEx reaction. nih.gov

The typical workflow for an inverse drug discovery experiment using a sulfonyl fluoride probe involves:

Synthesizing a probe molecule that contains the sulfonyl fluoride warhead and a reporter tag, such as an alkyne.

Incubating the probe with a complex biological sample like human cell lysate.

Using the alkyne tag to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, attaching an affinity handle like biotin.

Performing affinity chromatography to pull down the protein-probe conjugates.

Identifying the captured proteins using mass spectrometry. nih.govnih.gov

This platform has successfully identified covalent ligands for numerous human proteins, including enzymes and non-enzymes, by targeting lysine and tyrosine residues. nih.gov

Applications in Materials Science and Polymer Chemistry

The robust and efficient nature of the SuFEx reaction has led to its widespread application in materials science, enabling the synthesis of novel polymers and the modification of material surfaces. accessscience.comnih.gov

Formation of Polymeric Materials via SuFEx Reactions

SuFEx chemistry provides a powerful platform for step-growth polymerization. Monomers containing two SuFEx-reactive functional groups can be linked together to form high-molecular-weight polymers. For instance, the reaction between a bis(sulfonyl fluoride) and a bis(phenol) (often used as its more reactive bis(silyl ether) derivative) yields a polysulfate. accessscience.comnih.gov

These SuFEx-based polymerizations are known for their high yields and the excellent stability of the resulting sulfate (B86663) linkage. The first example of a SuFEx-based polysulfate synthesis yielded polymers with molecular weights in the range of 20–140 kDa. nih.gov The properties of these materials can be tuned by changing the structure of the monomers. For example, bisphenol A polysulfate, synthesized via a SuFEx reaction, has shown potential for greater impact resistance and moisture stability compared to conventional polycarbonates. accessscience.com The use of other SuFEx hubs, such as thionyl tetrafluoride (SOF₄), allows for the creation of even more complex polymer architectures, including those with a modifiable polymer spine. nih.gov

Surface Modification and Interfacial Covalent Bonding

The ability to covalently modify surfaces is critical for creating advanced materials with tailored properties. The sulfonyl fluoride group can react with nucleophiles commonly present on material surfaces, such as the hydroxyl (–OH) groups on glass, silica (B1680970), and certain polymers. researchgate.net This reaction forms a highly stable covalent bond, anchoring the desired chemical functionality to the surface.

This strategy can be used to alter surface properties such as hydrophobicity, biocompatibility, or chemical reactivity. For instance, treating a silica surface, which is rich in silanol (B1196071) (Si-OH) groups, with a molecule like this compound would result in the covalent attachment of the methylpyrazine-sulfonyl moiety. This creates a new interface between the material and its environment, which is crucial for applications in composites, sensors, and biomedical devices. researchgate.net

Role as Functional Additives in Specialized Materials (e.g., battery components)

In the field of energy storage, particularly lithium-ion batteries (LIBs), electrolyte additives play a crucial role in improving performance and lifespan. researchgate.net Sulfur-containing compounds are of significant interest as additives because they can help form a stable solid electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode. researchgate.net

Fluorinated sulfonyl compounds, such as vinyl sulfonyl fluoride (VSF) and 2-fluorobenzenesulfonyl fluoride, have been investigated as functional electrolyte additives. researchgate.netrsc.org These molecules can be electrochemically reduced or oxidized at the electrode surfaces during the initial charging cycles. Their decomposition products contribute to the formation of a thin, uniform, and robust protective layer. This layer, often rich in inorganic components like lithium fluoride (LiF) and sulfur-containing species, can suppress detrimental side reactions between the electrolyte and the electrodes, enhance ion transport, and improve stability, especially at high voltages and during fast charging. rsc.org While this compound itself is not explicitly cited in the provided search results as a battery additive, its structural motifs—a sulfonyl fluoride group and a heterocyclic ring—are consistent with molecules designed for this purpose.

Computational Studies and Theoretical Insights into 5 Methylpyrazine 2 Sulfonyl Fluoride Reactivity and Interactions

Quantum Chemical Calculations for Predicting Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which in turn govern its chemical reactivity.

The reactivity of 5-methylpyrazine-2-sulfonyl fluoride (B91410) as an electrophile is largely dictated by its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO represents the first available orbital to accept electrons from a nucleophile. A lower LUMO energy indicates that the molecule is a better electron acceptor and thus more electrophilic.

In a hypothetical DFT study, using a functional such as B3LYP with a 6-311+G(d,p) basis set, the electronic properties of 5-methylpyrazine-2-sulfonyl fluoride would be calculated. The analysis would likely show that the LUMO is predominantly localized on the sulfonyl fluoride group, specifically on the sulfur-fluorine bond's antibonding orbital (σ* S-F). This localization makes the sulfur atom highly susceptible to nucleophilic attack. The energy of this LUMO is a critical descriptor for predicting its reactivity towards biological nucleophiles like the side chains of lysine (B10760008), tyrosine, or serine residues. bac-lac.gc.caacs.orgnih.gov The HOMO-LUMO energy gap is also a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Hypothetical Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-7.85 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.95 eVEnergy of the lowest unoccupied molecular orbital; a lower value indicates higher electrophilicity.
HOMO-LUMO Gap5.90 eVEnergy difference between HOMO and LUMO; indicates chemical stability and reactivity.
Dipole Moment4.50 DMeasure of molecular polarity; influences solubility and non-covalent interactions.

To understand how a reaction occurs, computational chemists locate the transition state (TS)—the highest energy point along the reaction pathway. For this compound, a key reaction would be its covalent modification of a protein nucleophile.

A hypothetical transition state computation would model the reaction between the sulfonyl fluoride and a simplified nucleophile, such as the side chain of lysine (represented by methylamine) or tyrosine (represented by phenol). By mapping the potential energy surface, the geometry of the transition state complex can be optimized. This calculation would reveal the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate. These computations can elucidate the mechanism, for example, confirming a concerted or stepwise process for the nucleophilic substitution at the sulfur center, and explain the selectivity of sulfonyl fluorides for certain amino acid residues over others. acs.orgnih.gov

Molecular Modeling for Ligand-Target Engagement (Hypothetical for this compound)

While quantum mechanics describes intrinsic reactivity, molecular modeling techniques are used to simulate how a molecule interacts with a specific biological target, such as a protein.

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a macromolecular target. Given that many pyrazine (B50134) derivatives and sulfonyl fluorides act as kinase inhibitors, a hypothetical study might explore the binding of this compound to the ATP-binding site of a protein kinase.

Using a program like AutoDock or Glide, the molecule would be docked into the kinase's active site. The simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding free energy. The results would predict the most stable binding mode and identify key non-covalent interactions, such as hydrogen bonds between the pyrazine nitrogens and backbone residues of the kinase's hinge region, or hydrophobic interactions involving the methyl group. This information is crucial for understanding the initial, non-covalent recognition step that precedes a potential covalent reaction.

Hypothetical Docking Results for this compound with a Protein Kinase

ParameterHypothetical ResultImplication
Target ProteinEpidermal Growth Factor Receptor (EGFR) KinaseA common target for cancer therapeutics.
Binding SiteATP-binding pocketThe site of enzymatic activity and inhibitor binding.
Binding Energy-8.2 kcal/molA favorable predicted binding affinity.
Key InteractionsHydrogen bond with Met793; Proximity of sulfonyl group to Lys745Identifies specific residues crucial for binding and potential covalent reaction.

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex. An MD simulation treats the atoms as classical particles and simulates their movements over time by solving Newton's equations of motion.

Starting from the best-docked pose, the this compound-kinase complex would be placed in a simulated box of water molecules and ions to mimic physiological conditions. A simulation run for hundreds of nanoseconds would reveal the stability of the initial binding pose. It would show how water molecules mediate interactions and how the flexibility of both the ligand and the protein affects the binding. If a covalent bond is formed with a nearby nucleophilic residue (e.g., Lys745 from the docking study), MD simulations can be used to assess the stability of this covalent complex and observe any conformational changes in the protein that result from the modification.

Computational Approaches for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are highly effective for this purpose.

To build a hypothetical QSAR model for this compound, a series of analogues would first be designed in silico. These analogues would feature modifications at various positions, for example, changing the methyl group to other alkyl or electron-withdrawing groups, or adding substituents to the pyrazine ring. For each analogue, a set of molecular descriptors would be calculated, including electronic (e.g., LUMO energy, partial atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

These descriptors would then be correlated with a hypothetical measure of biological activity (e.g., IC₅₀ values for kinase inhibition) using statistical methods like multiple linear regression. The resulting QSAR equation provides a mathematical model that not only explains the SAR of the existing compounds but can also predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

Hypothetical QSAR Data for this compound Analogues

Compound Analogue (R-group at position 5)LUMO Energy (eV)LogPHypothetical IC₅₀ (nM)
-H-1.901.2150
-CH₃ (title compound)-1.951.695
-Cl-2.151.940
-CF₃-2.402.515

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Spectroscopic Methods for Reaction Monitoring and Product Characterization

Spectroscopic techniques are fundamental for the real-time monitoring of chemical reactions involving 5-methylpyrazine-2-sulfonyl fluoride (B91410) and for the structural characterization of its resulting products. nih.govmdpi.com Methods such as Fourier-transform infrared (FT-IR) and UV-Visible (UV/Vis) spectroscopy allow for the observation of changes in chemical bonds and electronic structure throughout a reaction.

FT-IR spectroscopy can be used to monitor the disappearance of the characteristic sulfonyl fluoride (S-F) stretching vibration and the appearance of new bands corresponding to the sulfonated product. For instance, in the reaction with a protein, the S=O stretching bands in the sulfonyl fluoride group (typically around 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹) would be expected to shift upon covalent bond formation with an amino acid residue.

UV/Vis spectroscopy is useful for monitoring reactions involving chromophoric systems like the pyrazine (B50134) ring. Changes in the electronic environment of the pyrazine ring upon covalent modification of the sulfonyl fluoride group can lead to a shift in the maximum absorbance wavelength (λmax), providing a means to track reaction kinetics. While specific experimental data for 5-methylpyrazine-2-sulfonyl fluoride is not extensively published, characterization of related 5-methylpyrazine derivatives relies on a combination of spectroscopic methods to confirm their structure. researchgate.net

Table 1: Expected Spectroscopic Data for Characterization of this compound Derivatives This table is illustrative, based on typical values for related functional groups.

TechniqueFunctional GroupExpected Wavenumber (cm⁻¹)/Wavelength (nm)Observation
FT-IR S=O (asymmetric stretch)~1410-1380Characterizes the sulfonyl group.
FT-IR S=O (symmetric stretch)~1200-1170Characterizes the sulfonyl group.
FT-IR S-F stretch~850-750Disappearance indicates reaction at the sulfonyl fluoride.
UV/Vis Pyrazine Ring~270-280 nmShift in λmax upon reaction can be used for kinetic monitoring.

Mass Spectrometry-Based Techniques for Covalent Adduct Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the formation of covalent adducts between an electrophilic compound and a target protein. nih.govmdpi.com For this compound, which acts as a reactive fragment, MS techniques provide definitive evidence of covalent modification by detecting the mass increase in the target protein corresponding to the addition of the fragment. nih.gov Intact protein analysis, often using electrospray ionization (ESI-MS), is a common first step. The protein of interest is incubated with the compound and then analyzed. A shift in the measured molecular weight of the protein confirms that a covalent bond has formed. mdpi.comresearchgate.net

While intact protein analysis confirms if a reaction occurred, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying where the modification took place. nih.gov This "bottom-up" proteomics approach involves several key steps:

The protein, covalently modified by this compound, is digested into smaller peptides using a protease like trypsin or chymotrypsin. nih.gov

The resulting peptide mixture is separated using liquid chromatography.

The separated peptides are ionized and analyzed by a tandem mass spectrometer.

The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Peptides showing a mass increase corresponding to the 5-methylpyrazine-2-sulfonyl moiety are selected for fragmentation.

These selected peptides are fragmented, and the m/z of the resulting fragment ions is measured (MS/MS or MS2 scan).

By analyzing the fragmentation pattern, the exact amino acid residue that carries the modification can be identified. nih.govnih.gov Sulfonyl fluorides are known to react with several nucleophilic residues, most notably tyrosine, but also lysine (B10760008), serine, and histidine. nih.govnih.gov

Table 2: Predicted Mass Shifts for Covalent Adducts of this compound Based on the molecular weight of this compound (C₅H₅FN₂O₂S, Monoisotopic Mass: 176.00557 Da) and the loss of HF upon reaction. uni.lu

Target Amino AcidType of ReactionMass of Adduct Moiety (Da)
TyrosineSulfonylation156.01568
LysineSulfonylation156.01568
SerineSulfonylation156.01568
HistidineSulfonylation156.01568

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying starting points for drug development. nih.gov Reactive fragments, such as those containing a sulfonyl fluoride warhead, are increasingly used in this context. nih.gov High-throughput screening (HTS) campaigns using mass spectrometry can rapidly assess a library of reactive fragments, including this compound, for covalent binding to a protein target. mdpi.comnih.gov

In a typical workflow, the target protein is incubated with individual compounds from a fragment library. The samples are then rapidly analyzed by LC-MS to detect any mass increase in the protein. nih.gov This method is highly sensitive and allows for the screening of thousands of compounds in a short period. The advantage of using reactive fragments like this compound is that the covalent nature of the interaction simplifies hit identification and validation, as the modification is stable and easily detected by MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding molecular structure and can offer deep mechanistic insights into reaction pathways. researchgate.net For a compound like this compound, both ¹H and ¹³C NMR would be used for initial structural confirmation, similar to other pyrazine derivatives. researchgate.net

More advanced NMR techniques are crucial for studying its interactions. The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful tool. chembridge.com The chemical shift of the fluorine atom in the sulfonyl fluoride group is highly sensitive to its electronic environment. researchgate.net Monitoring the ¹⁹F NMR spectrum during a reaction with a nucleophile (such as an amino acid or a protein) can provide real-time kinetic and mechanistic information. rsc.org The disappearance of the ¹⁹F signal corresponding to the sulfonyl fluoride and the potential appearance of a new signal from the released fluoride ion (F⁻) can be tracked.

Furthermore, when this compound binds to a protein, techniques like Saturation Transfer Difference (STD) NMR can be used to identify binding, and 2D NMR experiments (such as HSQC or HMBC) on isotopically labeled proteins can help confirm the site of modification identified by LC-MS/MS and provide structural details of the adduct in its solution state.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for 5-Methylpyrazine-2-sulfonyl Fluoride (B91410)

The synthesis of heteroaromatic sulfonyl fluorides has traditionally presented challenges, often requiring harsh conditions or the use of hazardous reagents. Future research will likely focus on developing more efficient, safer, and environmentally friendly methods for the preparation of 5-methylpyrazine-2-sulfonyl fluoride.

Recent advancements in green chemistry offer promising avenues. For instance, methods utilizing the reaction of thiols or disulfides with reagents like SHC5® and potassium fluoride are emerging as safe and cost-effective alternatives, producing non-toxic byproducts such as sodium and potassium salts. jddhs.comfrontiersin.orgrsc.org Such protocols are simple, scalable, and can be applied to a broad range of heterocyclic compounds. jddhs.comfrontiersin.orgrsc.orgfrontiersin.org Another sustainable approach involves the use of potassium fluoride as the sole fluorine source with a green oxidant like NaOCl·5H₂O, starting from stable disulfides or thiols. ua.es The development of one-pot syntheses and reactions in aqueous media, potentially facilitated by surfactants, will also be a key area of investigation to minimize the use of organic solvents. researchgate.net

Starting materials for these novel syntheses could include 5-methyl-2-mercaptopyrazine or its corresponding disulfide. Alternative precursors, such as 5-methylpyrazine-2-sulfonic acid or its salts, could also be explored, potentially using reagents like cyanuric chloride followed by a chlorine-fluorine exchange. acs.org The direct conversion of sulfonamides to sulfonyl fluorides using activating agents like pyrylium (B1242799) salts with a fluoride source represents another viable and mild synthetic strategy. acs.orgresearchgate.net

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

Starting Material Key Reagents Potential Advantages
5-methyl-2-mercaptopyrazine SHC5®, Potassium Fluoride Green byproducts (NaCl, KCl), high efficiency, scalable. jddhs.comfrontiersin.orgrsc.org
bis(5-methylpyrazin-2-yl) disulfide NaOCl·5H₂O, Potassium Fluoride Uses a green oxidant, stable starting material. ua.es
5-methylpyrazine-2-sulfonic acid Cyanuric Chloride, KHF₂ Avoids handling of unstable sulfonyl chlorides. acs.org
5-methylpyrazine-2-sulfonamide Pyrylium salt, MgCl₂, KF Mild conditions, high chemoselectivity. acs.orgresearchgate.net

Exploration of Expanded Reactivity Profiles for SuFEx Chemistry

The sulfur(VI) fluoride exchange (SuFEx) reaction is a powerful click chemistry tool for reliably connecting molecular fragments. jddhs.comua.esnih.gov While the S-F bond in this compound is remarkably stable, its reactivity can be unlocked under specific conditions, allowing it to react with a wide array of nucleophiles. frontiersin.org Future research will delve into expanding the repertoire of SuFEx reactions involving this particular heteroaromatic sulfonyl fluoride.

The pyrazine (B50134) ring itself, being an electron-withdrawing heterocycle, is expected to influence the reactivity of the sulfonyl fluoride group. Investigations into its reactions with various nucleophiles, including phenols, amines, and thiols, will be crucial. nih.govnih.gov The development of catalytic systems, such as the use of N-heterocyclic carbenes or specific amine bases, could further modulate and enhance its reactivity and selectivity. claremont.edu

Furthermore, the concept of multidimensional SuFEx, using hubs like SOF₄, could be extended to incorporate the 5-methylpyrazine moiety, enabling the synthesis of complex, three-dimensional molecular architectures. frontiersin.org The unique electronic properties of the pyrazine ring might also allow for complementary reactivity, where the sulfonyl fluoride participates in reactions beyond simple nucleophilic substitution, such as conjugate additions if incorporated into a suitable scaffold. nih.gov

Rational Design of Highly Selective this compound-Based Probes

The ability of sulfonyl fluorides to act as covalent probes for various amino acid residues in proteins, including serine, tyrosine, lysine (B10760008), and histidine, makes them invaluable tools in chemical biology. nih.govnih.govresearchgate.netcrick.ac.uknih.gov A significant future direction will be the rational design of probes based on the this compound core to achieve high selectivity for specific protein targets.

Structure-based design will be paramount in this endeavor. researchgate.netnih.gov By understanding the three-dimensional structure of a target protein's binding site, the 5-methylpyrazine scaffold can be elaborated with additional functionalities to maximize non-covalent interactions, thereby positioning the sulfonyl fluoride warhead for a specific covalent reaction with a nearby nucleophilic residue. researchgate.netnih.gov The pyrazine nitrogen atoms offer potential hydrogen bonding interactions, which can be exploited in the design process.

The development of probes for kinases, where the sulfonyl fluoride could target a conserved lysine in the ATP-binding site, is a particularly attractive area. nih.gov Similarly, targeting tyrosine residues at protein-protein interfaces is another promising strategy, given the prevalence of these residues in such locations. nih.gov The design could also lead to activity-based probes that allow for the profiling of enzyme activity in complex biological systems. nih.gov

Key considerations for the rational design of these probes are summarized in Table 2.

Table 2: Key Considerations for the Rational Design of this compound-Based Probes

Design Aspect Rationale Potential Application
Scaffold Elaboration To enhance non-covalent binding affinity and position the warhead. researchgate.netnih.gov Selective inhibition of enzymes (e.g., kinases, proteases).
Linker Optimization To control the distance and orientation between the recognition motif and the warhead. Targeting specific amino acid residues within a binding pocket.
Incorporation of Reporter Tags To enable visualization or quantification of target engagement (e.g., fluorophores, biotin). Activity-based protein profiling, target identification.
Physicochemical Properties To ensure cell permeability and appropriate stability for biological assays. acs.orgnih.gov In-cell and in-vivo studies of protein function.

Advancements in Integrative Computational and Experimental Methodologies for Compound Design

The future design and optimization of molecules derived from this compound will heavily rely on the synergy between computational and experimental approaches. jddhs.comfrontiersin.orgfrontiersin.orgua.esnih.gov This integrative strategy accelerates the drug discovery pipeline by enabling more rational and efficient exploration of chemical space.

Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling will be instrumental in predicting the binding modes and affinities of this compound derivatives with their biological targets. jddhs.comua.es These in silico studies can prioritize compounds for synthesis and experimental testing, thereby reducing time and cost. jddhs.com For instance, computational tools can help predict the reactivity of specific amino acid residues within a protein binding pocket, guiding the design of covalent probes with enhanced selectivity. rsc.org

The experimental validation of computational predictions through techniques like X-ray crystallography, cryo-electron microscopy, and various biophysical assays will provide crucial feedback for refining the computational models. jddhs.com This iterative cycle of design, synthesis, testing, and structural analysis is a powerful paradigm for lead optimization. jddhs.com Furthermore, the integration of artificial intelligence and machine learning algorithms can enhance the predictive power of computational models by learning from large datasets of chemical structures and biological activities. jddhs.comnih.gov

The application of these integrated methodologies will be vital for unlocking the full therapeutic potential of this compound-based compounds, from initial hit identification to the development of highly optimized clinical candidates.

Q & A

Basic Questions

Q. What are the key physicochemical properties and spectroscopic identifiers for 5-methylpyrazine-2-sulfonyl fluoride?

  • Answer : The compound has the molecular formula C₆H₆FNO₂S and a molecular weight of 175.18 g/mol . Key spectroscopic techniques include:

  • NMR (¹H/¹³C) : To confirm aromatic protons and carbon environments in the pyrazine ring.

  • IR Spectroscopy : To identify the sulfonyl fluoride group (S=O stretching at ~1350–1200 cm⁻¹ and S-F at ~800–700 cm⁻¹).

  • Mass Spectrometry (MS) : For molecular ion confirmation (m/z ≈ 175).

  • HPLC : Synblock reports purity ≥98% using reverse-phase methods .

    PropertyValueSource
    CAS RN1785524-27-7
    Molecular FormulaC₆H₆FNO₂S
    Molecular Weight175.18 g/mol
    Purity≥98% (HPLC)

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Answer : The compound is synthesized via sulfonylation of pyrazine derivatives . A typical route involves:

Functionalization of 5-methylpyrazine with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) to replace chlorine with fluorine.

  • Key Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using NMR and mass spectrometry .

Advanced Research Questions

Q. How can this compound be utilized as a sulfonylating agent in heterocyclic chemistry?

  • Answer : The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, alcohols) to form stable sulfonamide or sulfonate esters.

  • Methodology :
  • Kinetic Studies : Use stopped-flow spectrophotometry to assess reactivity with model nucleophiles (e.g., benzylamine) in varying solvents (e.g., DMF, THF).
  • Applications : Incorporate into pyrazine-thiazole hybrids (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) for antimicrobial or anticancer screening .
  • Analytical Validation : Post-reaction analysis via LC-MS (C18 column, acetonitrile/water gradient) to confirm product formation .

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl fluorides under aqueous vs. anhydrous conditions?

  • Answer :

Experimental Replication : Reproduce conflicting studies under controlled conditions (pH, temperature, solvent purity).

Computational Modeling : Apply density functional theory (DFT) to compare activation energies for hydrolysis vs. nucleophilic substitution pathways.

Cross-Validation : Use tandem MS/MS and isotopic labeling to trace reaction intermediates.

  • Theoretical Framework : Link experiments to reaction mechanism theories (e.g., Hard-Soft Acid-Base principle) to explain discrepancies .

Q. How can the stability of this compound be optimized for long-term storage in biological assays?

  • Answer :

  • Storage Conditions : Store at –20°C under inert gas (argon) to minimize hydrolysis.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
  • Formulation : Lyophilize with stabilizing excipients (e.g., trehalose) for aqueous compatibility in drug discovery workflows .

Methodological Considerations

  • Analytical Best Practices :
    • HPLC : Use a C18 column with mobile phases (0.1% TFA in water/acetonitrile) for purity assessment .
    • NMR Solubility : Dissolve in deuterated DMSO or CDCl₃ for optimal signal resolution .
  • Safety Protocols :
    • Handle sulfonyl fluorides in a fume hood due to potential hydrolysis to toxic HF. Use PPE (gloves, goggles) and neutralize waste with calcium carbonate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.